N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS: 536706-36-2) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a thiadiazole moiety via a thioacetamide linker. Its molecular formula is C₂₃H₂₀N₆O₂S₂, with a molecular weight of 500.58 g/mol.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-17-26-27-21(32-17)24-16(29)12-31-22-25-18-14-10-6-7-11-15(14)23-19(18)20(30)28(22)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3,(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNAGXHJNMAIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound and its derivatives, focusing on their mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S3 |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 1037-51-0 |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thio)acetamide |
The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thio)acetamide is largely attributed to its structural features that facilitate interactions with various biological targets. The 1,3,4-thiadiazole moiety is known for its role in modulating several biochemical pathways:
- Antimicrobial Activity : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall integrity .
- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells and 0.52 μg/mL against lung carcinoma (A549) cells . The mechanism involves apoptosis induction and interference with tubulin dynamics .
- Neuroprotective Effects : The neuroprotective potential of 1,3,4-thiadiazole derivatives has been documented in models of epilepsy and neurodegeneration. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several studies have investigated the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thio)acetamide and its derivatives:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial activity significantly .
- Cytotoxicity Evaluation : In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. Notably, one derivative exhibited potent activity against SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL .
- Neuroprotective Assessment : In a rodent model of epilepsy, a derivative showed promising anticonvulsant activity compared to standard treatments like diazepam. Behavioral tests indicated reduced seizure frequency and severity .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through reactions involving thiadiazole derivatives and pyrimidine analogs. Its molecular formula is , with a molecular weight of approximately 315.35 g/mol. The predicted density is around 1.49 g/cm³, and it exhibits a pKa value of approximately 8.09, indicating its acidic properties in solution .
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. In vitro tests have shown that derivatives of thiadiazole exhibit potent cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for some derivatives were reported as low as 2.03 µM against HTC-116 cells, indicating strong efficacy compared to reference drugs like Harmine .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been evaluated for analgesic and anticonvulsant activities. These findings suggest a broader therapeutic potential that warrants further investigation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound can aid in optimizing its pharmacological properties. The presence of the thiadiazole ring is crucial for its biological activity; modifications in substituents can enhance potency and selectivity towards specific targets . For instance, electron-withdrawing groups on the phenyl ring have been shown to increase anticancer activity by enhancing π–π interactions with target proteins .
Cytotoxicity Evaluation
In a study published in Molecules, researchers synthesized several thiadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study concluded that specific structural modifications led to improved efficacy against cancer cells while maintaining low toxicity towards normal cells .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression (e.g., EGFR TK). These studies provide insights into the molecular interactions that underpin its biological activities .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., tert-butyl in Compound 32) may enhance metabolic stability but reduce solubility compared to smaller alkyl chains (e.g., ethyl in the target compound) .
- Biological Activity : These analogs were evaluated as Toll-like receptor 4 (TLR4) ligands, with activity influenced by substituent hydrophobicity and steric effects. The ethyl group in the target compound balances solubility and receptor binding .
Heterocyclic Variations
- Pyridazine vs. Pyrimidoindole Core: describes N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8), which replaces the pyrimidoindole with a pyridazine ring.
- Thiadiazole vs. Oxadiazole Moieties : highlights N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-acetamide derivatives. Replacing thiadiazole with oxadiazole introduces polarity, enhancing aqueous solubility (e.g., 1.5 µg/mL for the pyridazine analog in ) but possibly reducing membrane permeability .
Physicochemical Properties
| Property | Target Compound | Pyridazine Analog (CAS: 872704-30-8) | N-tert-butyl Analog (Compound 32) |
|---|---|---|---|
| Molecular Weight | 500.58 g/mol | 363.5 g/mol | ~480–520 g/mol (estimated) |
| Solubility (pH 7.4) | Not reported | 1.5 µg/mL | Likely <1 µg/mL (bulky substituent) |
| Key Functional Groups | Thiadiazole, pyrimidoindole | Pyridazine, thiophene | tert-butyl, pyrimidoindole |
Insights :
- The target compound’s pyrimidoindole core and ethyl-thiadiazole group provide a balance between lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets .
- Substitution with electron-rich groups (e.g., methoxy in ’s variant) could further modulate electronic properties and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
